molecular formula C9H17ClN2O B11754342 (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B11754342
M. Wt: 204.70 g/mol
InChI Key: VMHONUXWSSFVEE-YUMQZZPRSA-N
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Description

(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a chlorine atom and an amino group. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its chiral nature.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-amine: Similar structure but with an additional amino group.

Uniqueness

The uniqueness of (S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-3-methyl-butan-1-one lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

(2S)-2-amino-1-[(3S)-3-chloropyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C9H17ClN2O/c1-6(2)8(11)9(13)12-4-3-7(10)5-12/h6-8H,3-5,11H2,1-2H3/t7-,8-/m0/s1

InChI Key

VMHONUXWSSFVEE-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC[C@@H](C1)Cl)N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)Cl)N

Origin of Product

United States

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